3-Nitrobenzofuran
Overview
Description
3-Nitrobenzofuran is a heterocyclic organic compound characterized by a benzene ring fused to a furan ring with a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzofuran typically involves the electrophilic nitration of unsubstituted benzofuran. This process can be carried out using nitrogen dioxide (N₂O₄) or nitric acid (HNO₃) as nitrating agents. For instance, the nitration of benzofuran with N₂O₄ in dichloromethane (CH₂Cl₂) at room temperature yields this compound along with other regioisomeric nitro derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the electrophilic nitration process mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form 3-aminobenzofuran.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can react with the nitro group under basic conditions.
Major Products:
Oxidation: Products include nitro derivatives with additional oxygen functionalities.
Reduction: Major products include 3-aminobenzofuran.
Substitution: Products depend on the nucleophile used, resulting in various substituted benzofurans.
Scientific Research Applications
3-Nitrobenzofuran has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of polycondensed heterocycles and other complex organic molecules.
Medicine: Due to its biological activities, this compound is explored for potential therapeutic applications.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The unique reactivity of 3-nitrobenzofuran is attributed to the direct conjugation between the oxygen atom in the furan ring and the electron-acceptor nitro group in the β-position. This conjugation leads to a strong polarization of the double bond and a decrease in the aromaticity of the five-membered heterocycle, giving it a push-pull character . This makes the compound sensitive to nucleophilic attack and capable of acting as a Michael acceptor.
Comparison with Similar Compounds
2-Nitrobenzofuran: Similar in structure but with the nitro group at the second position.
3-Nitroindole: Contains an indole ring instead of a furan ring.
3-Nitrobenzothiophene: Contains a thiophene ring instead of a furan ring.
Uniqueness: 3-Nitrobenzofuran is unique due to its specific reactivity patterns and the ability to participate in various chemical reactions, including Diels-Alder reactions and dipolar cycloadditions . Its biological activities also distinguish it from other nitro-substituted heterocycles.
Properties
IUPAC Name |
3-nitro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSVKHNOGGEYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506642 | |
Record name | 3-Nitro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75420-78-9 | |
Record name | 3-Nitro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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